5-Fluorobenzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5FO2 It is a derivative of benzofuran, where a fluorine atom is substituted at the 5th position of the benzofuran ring, and an aldehyde group is present at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran-2-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry techniques and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)
Major Products:
Oxidation: 5-Fluorobenzofuran-2-carboxylic acid
Reduction: 5-Fluorobenzofuran-2-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Fluorobenzofuran-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Benzofuran-2-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
5-Bromobenzofuran-2-carbaldehyde:
Uniqueness: 5-Fluorobenzofuran-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDVFKNOIHCBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.